molecular formula C14H14BrNO2S B5752616 N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide

N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B5752616
M. Wt: 340.24 g/mol
InChI Key: WVKAEIXCQHXDDZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the bromophenyl group and the dimethylbenzenesulfonamide moiety in this compound suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 4-bromoaniline with 3,4-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including antimicrobial and anticancer agents.

    Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs and their interactions with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-benzenesulfonamide
  • N-(4-chlorophenyl)-3,4-dimethylbenzenesulfonamide
  • N-(4-methylphenyl)-3,4-dimethylbenzenesulfonamide

Uniqueness

N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide is unique due to the presence of both the bromophenyl and dimethylbenzenesulfonamide groups. This combination imparts specific chemical reactivity and biological activity that may not be present in similar compounds. The bromine atom can participate in various substitution reactions, while the dimethyl groups can influence the compound’s lipophilicity and overall pharmacokinetic properties.

Properties

IUPAC Name

N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-10-3-8-14(9-11(10)2)19(17,18)16-13-6-4-12(15)5-7-13/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKAEIXCQHXDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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